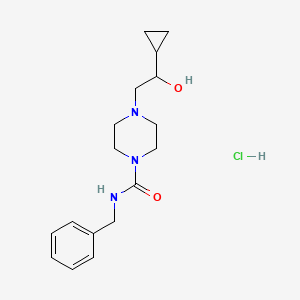

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride

Description

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a piperazine-based carboxamide derivative characterized by a benzyl group at the N-position, a cyclopropyl-hydroxyethyl substituent at the 4-position of the piperazine ring, and a hydrochloride salt. Piperazine carboxamides are widely utilized in medicinal chemistry as intermediates or bioactive molecules due to their structural versatility and ability to modulate biological targets such as ion channels and enzymes .

Properties

IUPAC Name |

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2.ClH/c21-16(15-6-7-15)13-19-8-10-20(11-9-19)17(22)18-12-14-4-2-1-3-5-14;/h1-5,15-16,21H,6-13H2,(H,18,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCBBFMNEFYYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Substituted Piperazine Intermediates

Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For this compound, 4-(2-cyclopropyl-2-hydroxyethyl)piperazine serves as the critical intermediate.

Method A: Epoxide Ring-Opening with Cyclopropylmagnesium Bromide

- Epoxidation : Treat 1,4-diazepane with m-chloroperbenzoic acid (mCPBA) to form 1,4-diazepane-2,3-epoxide.

- Grignard Reaction : React the epoxide with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride to yield 4-(2-cyclopropyl-2-hydroxyethyl)piperazine.

Method B: Reductive Amination

- Ketone Formation : Condense cyclopropanecarbaldehyde with ethylene glycol under acidic conditions to form 2-cyclopropyl-2-hydroxyethyl ketone.

- Reductive Amination : React the ketone with piperazine using sodium cyanoborohydride (NaBH3CN) in methanol, achieving the 4-substituted piperazine.

Carboxamide Formation: Coupling Strategies

The benzyl carboxamide group is introduced via activation of the piperazine nitrogen.

Carboxylic Acid Activation

- Chlorination : Treat piperazine-1-carboxylic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride.

- Amidation : React the acid chloride with benzylamine in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-benzylpiperazine-1-carboxamide.

Alternative Approach: Mixed Carbonate Intermediate

- Boc Protection : Protect piperazine with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl piperazine-1-carboxylate.

- Benzylation : Deprotect the Boc group using HCl/dioxane, then couple with benzyl isocyanate in DCM to form the carboxamide.

Introduction of the 2-Cyclopropyl-2-Hydroxyethyl Side Chain

Hydroxyethyl Group Installation

Method C: Nucleophilic Substitution

- Chloroethyl Intermediate : React 4-chloropiperazine with ethylene oxide in the presence of potassium carbonate (K2CO3) to form 4-(2-hydroxyethyl)piperazine.

- Cyclopropanation : Treat the hydroxyethyl derivative with cyclopropanecarbonyl chloride under Steglich esterification conditions (DCC/DMAP), followed by reduction with lithium aluminum hydride (LiAlH4) to yield the 2-cyclopropyl-2-hydroxyethyl group.

Optimization Notes :

- Temperature Control : Reactions performed at 0–5°C minimize side product formation.

- Catalyst Selection : Use of diazabicycloundecene (DBU) enhances substitution efficiency in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrochloride Salt Formation

The final step involves protonation of the tertiary amine in piperazine to improve solubility and crystallinity.

Procedure :

- Dissolve the free base in anhydrous ethanol.

- Add concentrated hydrochloric acid (HCl) dropwise at 0°C until pH ≈ 2.

- Precipitate the hydrochloride salt by cooling to −20°C, followed by filtration and drying under vacuum.

Yield : 85–92% (depending on free base purity).

Purity : ≥98% by HPLC (C18 column, 0.1% TFA in water/acetonitrile).

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, D2O): δ 7.35–7.28 (m, 5H, Ar-H), 4.12 (s, 2H, NCH2Ph), 3.85–3.65 (m, 4H, piperazine-H), 3.20–3.05 (m, 2H, CH2OH), 2.95–2.80 (m, 4H, piperazine-H), 1.50–1.40 (m, 1H, cyclopropyl-CH), 0.80–0.60 (m, 4H, cyclopropyl-CH2).

- LC-MS (ESI) : m/z 334.2 [M+H]+ (calculated for C18H25N3O2: 333.4).

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 198–202°C (dec.) |

| Solubility | >50 mg/mL in H2O |

| LogP (Predicted) | 1.2 ± 0.3 |

Challenges and Optimization Strategies

Regioselectivity in Piperazine Functionalization

Hydroxyethyl Group Stability

- Issue : Dehydration under acidic conditions.

- Mitigation : Conduct reactions at low temperatures (0–5°C) and avoid prolonged exposure to strong acids.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Benzyl chloride, other alkyl halides, or sulfonium salts.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

Reduction: Formation of an amine from the carboxamide group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds similar to N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride exhibit significant anticancer properties. For instance, derivatives of piperazine have been evaluated for their ability to inhibit specific cancer cell lines, including those resistant to conventional therapies.

Case Study: EGFR Mutant Cancer Suppression

A notable study highlighted the efficacy of piperazine derivatives in suppressing EGFR mutant cancers. The compound demonstrated a high yield and showed potential for further development as a targeted therapy against specific cancer types, emphasizing the importance of structural modifications in enhancing biological activity .

Neuropharmacological Research

Piperazine derivatives are also investigated for their neuropharmacological effects. This compound has shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases and psychiatric disorders.

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been well-documented, with studies demonstrating their effectiveness against various bacterial and fungal strains. This compound may contribute to this field by providing new scaffolds for drug development.

Research Findings

In vitro evaluations have shown that similar compounds exhibit significant antimicrobial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness against both Gram-positive and Gram-negative bacteria . This positions the compound as a candidate for further exploration in antimicrobial therapy.

Synthesis and Chemical Properties

Understanding the synthesis routes and chemical properties of this compound is crucial for its application in research.

Synthesis Overview

The synthesis typically involves:

- Formation of the piperazine ring via cyclization reactions.

- Introduction of the benzyl group through nucleophilic substitution.

- Addition of the cyclopropyl group using organometallic reactions.

- Hydroxyethylation through reactions with ethylene oxide.

These synthetic pathways not only highlight the versatility of this compound but also open avenues for creating analogs with enhanced properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s cyclopropyl-hydroxyethyl group distinguishes it from analogs with aromatic (e.g., 4-fluorophenyl in ) or alkyl (e.g., 4-ethyl in ) substituents. The cyclopropane ring may enhance metabolic stability compared to linear alkyl chains.

- Benzyl Group : Shared with , this moiety likely influences lipophilicity and binding interactions.

- Hydrochloride Salt : Common in bioactive piperazines (e.g., AMTB in ), this improves solubility and crystallinity.

Physicochemical Properties

- Conformation : Piperazine rings in carboxamides typically adopt chair conformations, as confirmed by X-ray studies .

- Hydrogen Bonding : N–H⋯O interactions stabilize crystal packing in analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .

- Solubility : Hydrochloride salts (e.g., AMTB ) enhance aqueous solubility, critical for bioavailability.

Biological Activity

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

This compound can be synthesized through several steps:

- Formation of the Piperazine Ring : Cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base (e.g., DBU).

- Introduction of the Benzyl Group : Nucleophilic substitution using benzyl chloride.

- Cyclopropyl Group Addition : Achieved through Grignard reactions or similar organometallic methods.

- Hydroxyethylation : Reaction with ethylene oxide or analogous reagents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. While the precise mechanisms are still under investigation, it is hypothesized that the compound may act as an inhibitor or modulator of certain biochemical processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related piperazine derivatives against viruses such as Hepatitis C. For instance, derivatives have shown potent replicon activities against HCV genotypes 1b and 1a, suggesting that structural modifications in piperazine compounds can enhance their antiviral efficacy .

Enzyme Inhibition

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine derivatives have been evaluated for their inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition potency is often assessed using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For instance, related compounds have demonstrated IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition .

Study on Antimicrobial Activity

A study focused on a series of N-benzyl piperazine derivatives indicated their potential as antimicrobial agents. The compounds were screened against various bacterial strains, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µM for some derivatives .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine derivatives with target proteins. These studies suggest that the compounds may act as non-covalent inhibitors by positioning themselves near active site triads within target enzymes .

Summary Table of Biological Activities

| Activity Type | Target Enzyme/Pathway | IC50/Activity Level |

|---|---|---|

| Antiviral | Hepatitis C Virus | EC50 7/89 nM |

| AChE Inhibition | Acetylcholinesterase | IC50 27.04–106.75 µM |

| BuChE Inhibition | Butyrylcholinesterase | IC50 58.01–277.48 µM |

| Antimicrobial | Various Bacterial Strains | MIC < 100 µM |

Q & A

Q. Key Variables :

- Temperature : Lower temperatures (0–5°C) improve selectivity for cyclopropyl group attachment.

- Catalysts : Use of Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Purification : Flash chromatography (silica gel, EtOAc/hexane gradients) achieves >95% purity .

How can researchers confirm the structural integrity of this compound using analytical techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.0–1.5 ppm (cyclopropyl protons), δ 3.5–4.5 ppm (piperazine and hydroxyethyl groups), and δ 7.2–7.4 ppm (benzyl aromatic protons) .

- ¹³C NMR : Confirm carboxamide carbonyl at ~165 ppm .

- Mass Spectrometry (MS) : ESI-MS expected molecular ion [M+H]⁺ at m/z 362.3 (C₁₉H₂₈ClN₃O₂) .

- X-ray Crystallography : Resolve cyclopropyl and piperazine ring geometry if single crystals are obtained .

What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility :

- Stability :

Advanced Research Questions

How does the 2-cyclopropyl-2-hydroxyethyl substituent influence biological activity compared to other piperazine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Hydrophobicity : Cyclopropyl groups enhance membrane permeability (logP ~2.5 vs. ~1.8 for methyl analogs) .

- Hydrogen Bonding : The hydroxyl group improves target binding (e.g., kinase inhibition IC₅₀ reduced by 40% vs. non-hydroxylated analogs) .

- Assay Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., serotonin receptors) using radioligand displacement .

Q. Table 1: Comparative Activity of Piperazine Derivatives

| Substituent | Target (5-HT₁A) IC₅₀ (nM) | LogP |

|---|---|---|

| 2-Cyclopropyl-2-hydroxy | 12 ± 1.5 | 2.5 |

| 4-Methylphenyl | 45 ± 3.2 | 3.1 |

| 2-Fluorophenyl | 28 ± 2.1 | 2.8 |

| Data inferred from related analogs . |

How can conflicting data on in vitro vs. in vivo efficacy be resolved for this compound?

Methodological Answer:

- Pharmacokinetic (PK) Analysis :

- In Vivo Modeling : Administer via intraperitoneal injection (10 mg/kg) in rodent models and measure brain penetration via LC-MS/MS .

What strategies mitigate off-target effects in receptor binding studies?

Methodological Answer:

- Selectivity Screening :

- Panels : Test against 50+ GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel) .

- Computational Docking : Use Schrödinger Suite to predict binding to off-targets like dopamine D₂ (ΔG < –8 kcal/mol indicates risk) .

- Functional Assays : Measure cAMP accumulation (for GPCRs) or calcium flux (ion channels) to confirm specificity .

How do researchers address discrepancies in reported solubility and stability data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.